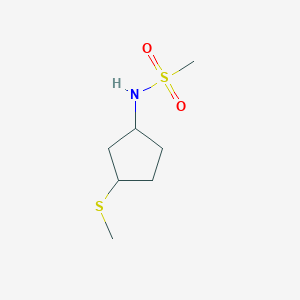![molecular formula C8H12N4O B6629116 N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study.
作用機序
The mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has been shown to have low toxicity and is well-tolerated in animal models. It has also been found to exhibit significant pharmacokinetic properties, including good oral bioavailability and a long half-life. N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has been shown to accumulate in fungal cells, leading to a high concentration of the compound at the site of infection.
実験室実験の利点と制限
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has several advantages for use in lab experiments, including its broad-spectrum antifungal activity, low toxicity, and good pharmacokinetic properties. However, N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has some limitations, including its high cost and the development of resistance in some fungal species.
将来の方向性
There are several future directions for research on N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide. One area of research is the development of new formulations of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide that can improve its efficacy and reduce its cost. Another area of research is the identification of new targets for N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide, which could lead to the development of new antifungal drugs. Additionally, further studies are needed to better understand the mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide is a chemical compound that has shown significant potential in various fields of scientific research. Its broad-spectrum antifungal activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for the development of new antifungal drugs. Further research is needed to fully understand the mechanism of action of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide and its potential applications in other fields of study.
合成法
The synthesis of N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 1-(1H-1,2,4-triazol-5-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide in its pure form.
科学的研究の応用
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antifungal activity against various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(7-9-4-10-12-7)11-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,13)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMMTWJNZBGENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)